Potency Comparison: FR234938 Demonstrates 2.4-Fold Higher ADA Inhibition Potency Than EHNA
In a direct comparison of ADA inhibition, FR234938 exhibits an IC50 of 27 nM (pH 7.4, 22°C), while the non-nucleoside comparator EHNA shows an IC50 of 64 nM (pH 8.0, 25°C) [1]. This 2.4-fold difference in potency indicates stronger target engagement by FR234938 under physiologically relevant pH.
| Evidence Dimension | Inhibition of recombinant human adenosine deaminase (ADA) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine): IC50 = 64 nM |
| Quantified Difference | FR234938 is 2.4-fold more potent (64 nM / 27 nM = 2.37-fold lower IC50) |
| Conditions | FR234938: pH 7.4, 22°C; EHNA: pH 8.0, 25°C. Assay type: Recombinant human ADA enzyme inhibition. |
Why This Matters
Higher potency reduces the required dose to achieve target engagement, potentially improving therapeutic index and reducing off-target binding.
- [1] BRENDA Enzyme Database. Entry for EC 3.5.4.4 (adenosine deaminase). IC50 values for FR234938 and EHNA. Accessed 2026. View Source
